molecular formula C39H50O19 B191178 エプメジンC CAS No. 110642-44-9

エプメジンC

カタログ番号: B191178
CAS番号: 110642-44-9
分子量: 822.8 g/mol
InChIキー: ULZLIYVOYYQJRO-JIYCBSMMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Osteoporosis Treatment

Mechanism of Action:
Epimedin C has been shown to alleviate glucocorticoid-induced osteogenic suppression. Studies indicate that it enhances the expression of key osteogenic markers such as osterix, Runt-related transcription factor 2, and alkaline phosphatase in osteoblasts treated with dexamethasone. This effect is mediated through the activation of the PI3K/AKT signaling pathway, which plays a crucial role in bone formation and mineralization .

Case Study:
In a murine model of osteoporosis, administration of Epimedin C resulted in increased bone mineral density and improved bone weight compared to control groups treated with dexamethasone alone. The compound also demonstrated protective effects on osteoblast viability under glucocorticoid stress .

Parameter Control (Dexamethasone) Epimedin C Treatment
Osteogenic Marker ExpressionLowHigh
Bone Mineral DensityDecreasedIncreased
Osteoblast ViabilityReducedPreserved

Diabetes Management

Hypoglycemic Effects:
Recent studies have highlighted the potential of Epimedin C in managing Type 2 diabetes mellitus (T2DM). It has been observed to significantly lower fasting blood glucose levels and improve insulin sensitivity in diabetic mouse models. The compound appears to modulate several metabolic pathways, including gluconeogenesis and lipid metabolism .

Data Summary:
In a controlled experiment, mice treated with varying doses of Epimedin C showed a dose-dependent reduction in fasting blood glucose levels over 28 days:

Treatment Group Fasting Blood Glucose (mmol/L) Hepatic Glycogen Content (mg/g)
Control11.55.0
Epimedin C (5 mg)10.76.5
Epimedin C (10 mg)9.87.0
Epimedin C (30 mg)8.48.5

Anti-Inflammatory Properties

Effect on Inflammation:
Epimedin C has demonstrated significant anti-inflammatory effects in various cellular models. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in chondrocytes exposed to inflammatory stimuli like IL-1β . This suggests its potential utility in treating inflammatory conditions such as osteoarthritis.

Experimental Findings:
In vitro studies showed that treatment with Epimedin C led to a marked decrease in inflammatory markers compared to untreated controls:

Inflammatory Marker Control (IL-1β) Epimedin C Treatment
TNF-αHighLow
IL-6HighLow

Potential Anti-Cancer Activity

Research Insights:
Emerging evidence suggests that Epimedin C may possess anti-tumor properties by inhibiting tumor growth and angiogenesis. In animal studies involving tumor models, it was found to enhance blood perfusion and reduce tumor size when administered alongside conventional therapies .

Case Study Overview:
A study involving murine models with induced tumors revealed that Epimedin C treatment resulted in significant reductions in tumor volume compared to control groups:

Treatment Group Tumor Volume (cm³)
Control3.5
Epimedin C1.8

作用機序

エピメディンCは、さまざまな分子標的と経路を通じてその効果を発揮します。

類似の化合物との比較

エピメディンCは、特定のグリコシル化パターンと生物学的活性のために、フラボノイドの中でもユニークです。類似の化合物には以下が含まれます。

エピメディンCは、強力なエストロゲン様作用とユニークなグリコシル化のため、研究と治療的用途の両方で貴重な化合物として際立っています .

準備方法

合成経路と反応条件

エピメディンCの合成は、通常、より単純なフラボノイド前駆体から始まる複数の段階を伴います。このプロセスには、フラボノイドコアに糖部分が付加されるグリコシル化反応が含まれることがよくあります。 温度、pH、触媒の存在など、特定の反応条件は、エピメディンCの合成に成功するために重要です .

工業生産方法

エピメディンCの工業生産には、一般的に、エゾウコギ属の乾燥葉などの天然資源からの抽出が含まれます。 抽出プロセスには、溶媒抽出、クロマトグラフィーによる精製、高純度のエピメディンCを得るための結晶化が含まれます .

化学反応の分析

反応の種類

エピメディンCは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな酸と塩基が含まれます。 反応条件には、通常、目的の変換を確実にするために、制御された温度とpHレベルが含まれます .

形成される主要な生成物

科学研究への応用

エピメディンCは、幅広い科学研究への応用があります。

類似化合物との比較

Epmedin C is unique among flavonoids due to its specific glycosylation pattern and biological activities. Similar compounds include:

Epmedin C stands out due to its potent estrogen-like effects and unique glycosylation, making it a valuable compound for both research and therapeutic applications .

生物活性

Epimedin C, a flavonoid glycoside derived from the traditional Chinese medicinal herb Epimedium, has garnered significant attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of Epimedin C, focusing on its pharmacokinetics, hypoglycemic effects, osteogenic properties, and anti-inflammatory potential.

Pharmacokinetics and Bioavailability

The pharmacokinetics of Epimedin C have been extensively studied, revealing critical insights into its absorption and bioavailability. A comparative study highlighted that the absolute bioavailability of Epimedin C is significantly higher when administered intramuscularly (approximately 100%) compared to oral administration (less than 0.58%) in rats. This suggests that injectable forms may be more effective for clinical applications .

Table 1: Pharmacokinetic Parameters of Epimedin C

Administration RouteAUC (ng·h/mL)MRT (h)T1/2 (h)CLZ (mL/min)
Intramuscular448.45 ± 137.74LongerLonger1.26 ± 0.21
OralLowShorterShorterHigher

Hypoglycemic Effects

Recent research has established the hypoglycemic effects of Epimedin C in Type 2 Diabetes Mellitus (T2DM) models. A study involving T2DM mice demonstrated that Epimedin C significantly reduced fasting blood glucose (FBG) levels in a dose-dependent manner over a 28-day treatment period. The FBG levels decreased by 27.81% in the highest dose group compared to control . Additionally, hepatic glycogen content increased with higher doses of Epimedin C, indicating its potential to enhance glucose metabolism.

Table 2: Effects of Epimedin C on Blood Glucose Levels

Treatment GroupFBG Level at Day 28 (mmol/L)Change (%)
ControlLower than 11.1-
MC GroupHigher than 11.1-
EC5Moderately lower-6.86
EC10Lower-17.14
EC30Significantly lower-27.81

Osteogenic Properties

Epimedin C has shown promising results in promoting osteogenesis, particularly under conditions that inhibit bone formation, such as glucocorticoid treatment. In vitro studies using MC3T3-E1 osteoblasts indicated that Epimedin C enhances the expression of osteogenic markers like osterix (OSX), Runt-related transcription factor 2 (RUNX2), and alkaline phosphatase (ALPL). Furthermore, it was found to stimulate the PI3K/AKT signaling pathway, which is crucial for bone mineralization .

Table 3: Impact of Epimedin C on Osteogenic Markers

Treatment GroupOSX Expression LevelRUNX2 Expression LevelALPL Activity
DEX ControlLowLowLow
Epimedin C (10 μM)IncreasedIncreasedIncreased
Epimedin C (20 μM)Further increasedFurther increasedFurther increased

Anti-Inflammatory Activity

The anti-inflammatory properties of Epimedin C have also been explored, particularly in relation to nitric oxide production inhibition. Studies indicate that it can reduce inflammatory responses in various models, suggesting its potential application in treating inflammatory diseases .

特性

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZLIYVOYYQJRO-JIYCBSMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149351
Record name Epimedin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

822.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110642-44-9
Record name Epimedin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110642449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epimedin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epimedin C
Reactant of Route 2
Epimedin C
Reactant of Route 3
Epimedin C
Reactant of Route 4
Epimedin C
Reactant of Route 5
Epimedin C
Reactant of Route 6
Epimedin C

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。